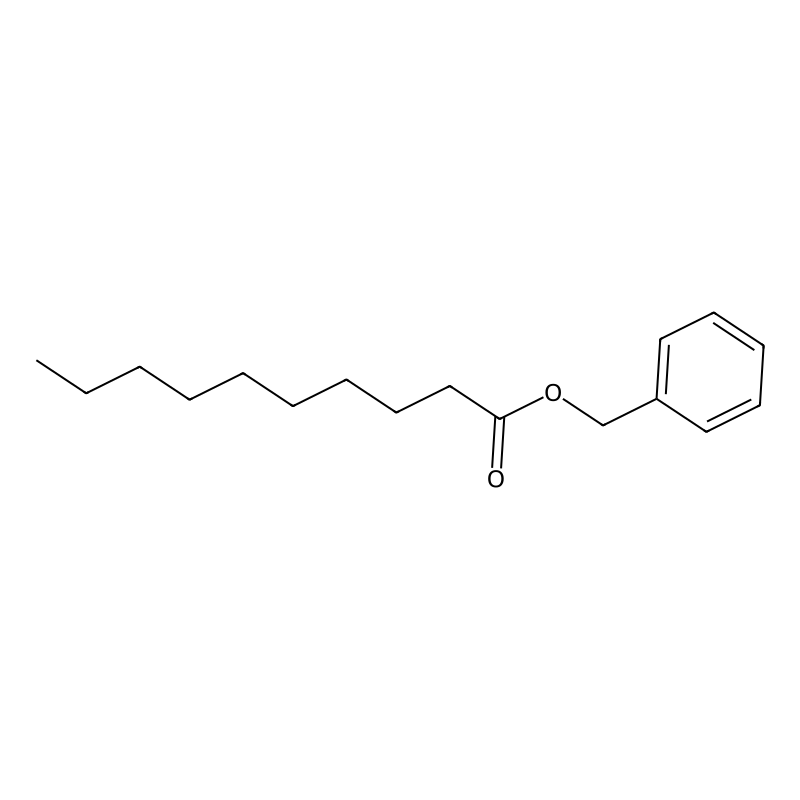

Benzyl decanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Identification & Properties

Benzyl decanoate is an ester. Here is a summary of its fundamental identifying information and physical characteristics [1] [2] [3]:

| Property | Value / Description |

|---|---|

| CAS Number | 42175-41-7 [1] |

| EINECS Number | 255-696-0 [1] [2] |

| Molecular Formula | C17H26O2 [1] |

| Molecular Weight | 262.39 g/mol [1] |

| Synonyms | Decanoic acid, phenylmethyl ester; Benzyl caprate [1] [2] |

| Boiling Point | 345 °C [2] [4] |

| Flash Point | 110 °C [2] [4] |

| Density | 0.956 [2] [4] |

| Odor Description | Very faint, fatty-waxy, remotely floral [4] |

| LogP | 6.02 (estimated) [1] |

| Water Solubility | 0.1487 mg/L @ 25 °C (estimated) [3] |

Analytical Methodology

While a full experimental protocol for synthesis was not available in the search results, here is a established high-performance liquid chromatography (HPLC) method for the separation and analysis of this compound.

HPLC Analysis Protocol [1]

- Application: Separation of this compound.

- Column: Newcrom R1 HPLC column (a reverse-phase column with low silanol activity).

- Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid.

- Method Notes:

- For mass-spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.

- The method is scalable and can be used for preparative separation to isolate impurities.

- Columns with smaller 3 µm particles are available for fast UPLC applications.

The workflow for this analytical method can be summarized as follows:

Synthesis Context

The search results did not contain a specific protocol for synthesizing this compound itself. However, one paper detailed the selective oxidation of benzyl alcohol to benzaldehyde, a related compound and a potential precursor in ester synthesis [5].

Key Details of the Oxidation Reaction [5]

- Reaction: Oxidation of benzyl alcohol to benzaldehyde.

- Oxidizing Agent: Potassium permanganate (KMnO₄).

- Catalyst: 18-crown-6 (a phase-transfer catalyst).

- Solvent: Benzene.

- Key Finding: Under controlled conditions (specific temperature and catalyst amount), benzaldehyde was the sole product. At higher temperatures and catalyst concentrations, benzoic acid was also formed.

The logic of this controlled oxidation reaction is illustrated below:

Industrial and Commercial Context

This compound is used as a flavor and fragrance agent [3]. Regulatory information and usage levels in food categories, as per the European Food Safety Authority (EFSA), are available [3]. It is also commercially available from chemical suppliers, though it is relatively expensive, with one supplier listing 5 mg for $502.02 [4].

References

what is benzyl decanoate

Applications and Safety

Benzyl decanoate is predominantly used in the flavor and fragrance industry. Its faint, fatty-waxy, and floral odor makes it suitable for a wide range of consumer products. Safety assessments have been conducted for this purpose, and usage levels in various food categories have been established [1].

- Fragrance Applications: Recommended for use at up to 8.00% in the fragrance concentrate [1].

- Food Flavoring Applications: The following table outlines its average and maximum usage levels (in mg/kg) in various food categories as per industry reports [1]:

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

|---|---|---|

| Dairy Products | 7.00 | 35.00 |

| Fats and Oils | 5.00 | 25.00 |

| Processed Fruit | 7.00 | 35.00 |

| Confectionery | 10.00 | 50.00 |

| Bakery Wares | 10.00 | 50.00 |

| Alcoholic Beverages | 10.00 | 50.00 |

| Ready-to-eat Savouries | 20.00 | 100.00 |

From a toxicological standpoint, the substance is classified in Structure Class I by the fragrance industry, indicating a low risk based on its chemical structure. The estimated daily intake is well below the threshold of concern [1].

Analytical Methods

This compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC). A established method uses a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid [2].

- Scalability: This LC method is scalable and can be adapted for the isolation of impurities in preparative separation and for pharmacokinetic studies [2].

- Column Alternatives: Smaller 3 µm particle size columns are available for faster Ultra Performance Liquid Chromatography (UPLC) applications [2].

The experimental workflow for the analysis can be summarized as follows:

Synthesis and Deprotection Context

While the search results do not provide a specific synthesis protocol for this compound, its name indicates it is the benzyl ester of decanoic acid. Esterification reactions are standard in organic synthesis. A highly relevant and modern protocol for the removal (deprotection) of benzyl ester groups, which is a critical operation in multi-step synthetic sequences (such as in drug development), is available [3].

The following diagram outlines this deprotection protocol, which is also applicable to the related N-benzyloxycarbonyl (Cbz) amine protecting group:

Key Advantages of this Protocol: This method is efficient and practical for laboratory-scale work. It uses NaBH₄/Pd-C in MeOH for in-situ hydrogen generation, avoiding the direct use of hazardous hydrogen gas. NaBH₄ is more moisture-stable, easier to handle, and less expensive than alternative reagents like triethylsilane [3].

References

Safety and Usage Data Tables

The data below is sourced from The Good Scents Company database and related regulatory opinions from the European Food Safety Authority (EFSA) [1].

Table 1: Physical Properties and Identifiers

| Property | Value / Description |

|---|---|

| CAS Number | 42175-41-7 [1] |

| Molecular Formula | C17H26O2 [1] |

| Molecular Weight | 262.39 g/mol [1] |

| Physical Appearance | White solid [1] |

| Boiling Point | 400.0 °C @ 760.0 mm Hg [1] |

| Melting Point | 76.0 °C @ 760.0 mm Hg [1] |

| Flash Point | 109.44 °C (229.00 °F) [1] |

| Water Solubility | 0.1487 mg/L @ 25 °C (estimated) / Insoluble in water [1] |

| logP (o/w) | 6.180 (estimated) [1] |

Table 2: Usage Levels in Food Categories (EFSA)

The following table lists the reported average and maximum usage levels of Benzyl Decanoate as a flavoring agent in various food categories, as per EFSA data [1]. Values are in mg/kg.

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

|---|---|---|

| Dairy products (excl. category 02.0) | 7.00000 | 35.00000 |

| Fats and oils, and fat emulsions | 5.00000 | 25.00000 |

| Edible ices | 10.00000 | 50.00000 |

| Processed fruit | 7.00000 | 35.00000 |

| Confectionery | 10.00000 | 50.00000 |

| Cereals and cereal products (excl. bakery) | 5.00000 | 25.00000 |

| Bakery wares | 10.00000 | 50.00000 |

| Meat and meat products | 2.00000 | 10.00000 |

| Fish and fish products | 2.00000 | 10.00000 |

| Salts, spices, soups, sauces, salads, etc. | 5.00000 | 25.00000 |

| Foodstuffs for particular nutritional uses | 10.00000 | 50.00000 |

| Non-alcoholic ("soft") beverages | 5.00000 | 25.00000 |

| Alcoholic beverages | 10.00000 | 50.00000 |

| Ready-to-eat savouries | 20.00000 | 100.00000 |

| Composite foods | 5.00000 | 25.00000 |

Table 3: Regulatory and Safety Thresholds

| Parameter | Value | Context / Significance |

|---|---|---|

| IFRA Recommendation | Up to 8.0000% in the fragrance concentrate | Code of Practice for fragrance usage [1] |

| EFSA Structure Class | I | Indicates low toxicological potential based on chemical structure [1] |

| Threshold of Concern | 1800 μg/person/day | Human exposure threshold for low-risk compounds [1] |

| mTAMDI | 3900 μg/person/day | Theoretical maximum daily intake; exceeds the Threshold of Concern [1] |

| MSDI-EU | 0.35 μg/capita/day | More refined, exposure-based estimate from industry surveys [1] |

Experimental and Analytical Data

The available experimental data is limited to an analytical method for detecting this compound.

Analytical Protocol: HPLC Separation

This compound can be separated and analyzed using reverse-phase high-performance liquid chromatography (HPLC) [2].

- Column: Newcrom R1 (a reverse-phase column with low silanol activity) [2].

- Mobile Phase: Composed of acetonitrile (MeCN), water, and phosphoric acid [2].

- MS-Compatibility: For Mass Spectrometry (MS) applications, phosphoric acid should be replaced with formic acid [2].

- Scalability: The method is scalable and can be adapted for preparative separation to isolate impurities [2].

- Note: The vendor states that the chromatographic result was obtained by a proprietary algorithm and may deviate from actual experimental data [2].

Safety Assessment Workflow

The following diagram outlines the logical workflow for evaluating the safety of a flavoring substance like this compound, based on the EFSA process referenced in the search results [1].

EFSA safety assessment workflow for flavorings

Important Limitations and Information Gaps

It is crucial to be aware of the significant limitations in the available data:

- Outdated and Single Source: The core safety data comes from a single webpage entry that has not been updated since 2014 [1]. Regulatory guidelines and scientific understanding may have progressed since then.

- Incomplete Toxicological Data: The search results lack specific toxicological study data, such as genotoxicity, developmental/reproductive toxicity, or subchronic studies. The entry states "Not determined" for oral, dermal, and inhalation toxicity endpoints [1]. The RIFM (Research Institute for Fragrance Materials) safety assessment is referenced but not provided [1].

- Analytical Method Note: The described HPLC method is based on a proprietary algorithm, and its experimental accuracy is not verified in the provided results [2].

Recommendations for Further Research

To obtain a complete and current safety profile, you should actively seek out the following:

- Full EFSA Opinions: Retrieve the complete texts of the EFSA opinions cited (FGE.20, FGE.52, FGE.54) for detailed toxicological reasoning and data [1].

- Recent Scientific Literature: Conduct a thorough search in recent scientific publications (post-2014) for any new toxicological studies on this compound.

- Official Safety Data Sheets (SDS): Source up-to-date Safety Data Sheets from chemical suppliers, which contain critical handling, hazard, and first-aid information.

- RIFM Reports: Obtain the full Fragrance Material Safety Assessment from RIFM for comprehensive data specific to fragrance use.

References

Chemical Properties of Benzyl Decanoate

The table below summarizes the key identifiers and estimated physicochemical properties for Benzyl Decanoate found in the search results.

| Property | Value | Notes / Source |

|---|---|---|

| CAS Number | 42175-41-7 | [1] |

| Molecular Formula | C₁₇H₂₆O₂ | [1] |

| Molecular Weight | 262.39262 g/mol | [1] |

| XLogP3 | 5.70 (estimated) | This is an atom-additive computational estimate [1]. |

| log P (o/w) | 6.180 (estimated) | An alternative partition coefficient estimate [1]. |

| Water Solubility | 0.1487 mg/L @ 25 °C (est) | Classified as insoluble in water [1] |

| Physical State | White solid (est) | [1] |

| Category | Flavor and fragrance agent | [1] |

Understanding Partition Coefficients and XLogP3

For your research context, here is essential background on the reported data:

- What is XLogP3? XLogP3 is an atom-additive method for calculating the octanol/water partition coefficient (logP) [2]. It predicts the logP value for a compound by summing the contributions from its component atoms and applying specific correction factors [2]. A higher XLogP3 value indicates a more hydrophobic (lipophilic) molecule, while a lower value suggests higher water solubility [2].

- Data Reliability: The XLogP3 value of 5.70 for this compound is explicitly noted as an estimate, which is typical for computationally predicted properties [1]. One analysis found that XLogP3 has a root-mean-square deviation (RMSD) of approximately 0.4 log units from experimental data, indicating good but not perfect accuracy [3].

- Interpretation of the Value: A XLogP3 of 5.70 confirms that this compound is a highly lipophilic compound. This property suggests it would readily partition into lipid bilayers and fatty tissues and has a high potential for bioaccumulation [4].

XLogP3 Calculation Workflow

While the search results do not provide a wet-lab protocol for measuring the logP of this compound, they detail the computational logic behind the XLogP3 method. The following diagram illustrates this atom-additive approach:

Diagram of the atom-additive XLogP3 calculation methodology.

Suggestions for Further Research

To build a more complete technical dossier on this compound, you could pursue the following avenues:

- Find Experimental Data: Search specialized chemical databases like PubChem, SciFinder, or Reaxys for experimentally measured logP values and published analytical data (e.g., NMR, MS spectra) to validate the computational estimates.

- Investigate Applications: The primary application identified is as a flavor and fragrance agent [1]. Research into its use in perfumery or food science may yield more information on its synthesis and handling.

- Explore Related Compounds: The provided data includes a list of similar esters (e.g., ethyl decanoate, phenethyl decanoate) [1]. Studying these can offer insights into structure-property relationships within this chemical family.

References

HPLC Analysis Method for Benzyl Decanoate

The table below summarizes the key parameters for a reversed-phase HPLC method suitable for analyzing benzyl decanoate, which can be used for pharmacokinetics and preparative separation of impurities [1].

| Parameter | Specification |

|---|---|

| Analyte | This compound |

| CAS Number | 42175-41-7 |

| Molecular Formula | C17H26O2 [1] |

| Molecular Weight | 262.39 g/mol [1] |

| Recommended Column | Newcrom R1 (low silanol activity) [1] |

| Column Alternative | Smaller 3 µm particles for fast UPLC applications [1] |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid [1] |

| MS-compatible Mobile Phase | Acetonitrile, Water, Formic Acid (replace phosphoric acid) [1] |

| logP | 6.02 [1] |

| Application Scale | Analytical to preparative [1] |

Detailed Experimental Protocol

This protocol is adapted from the application note for the Newcrom R1 column [1].

Method Setup and Instrument Preparation

- Column Installation: Install the Newcrom R1 column (or equivalent) in the HPLC column oven. Set the temperature to a standard 30-40°C unless otherwise specified.

- Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the ratio specified by the proprietary SIELC algorithm (a specific ratio is recommended but not detailed in the source). Add a small volume of phosphoric acid for pH adjustment.

- For Mass Spectrometry (MS) detection, replace phosphoric acid with formic acid [1].

- System Preparation: Prime the HPLC system with the prepared mobile phase. Set the flow rate to a standard 1.0 mL/min for a 4.6 mm ID column (adjust for UPLC scales). Allow the system to equilibrate until a stable baseline is achieved.

Sample Preparation and Analysis

- Standard Solution: Prepare a standard solution of this compound in a solvent compatible with the mobile phase (e.g., acetonitrile) at a concentration suitable for detection.

- Sample Solution: Prepare your test sample (e.g., a product purity check or a pharmacokinetic sample) using the same solvent as the standard.

- Injection and Run: Inject an appropriate volume of the standard and sample solutions onto the column. Start the method with an isocratic or gradient elution (the specific profile should be obtained from the SIELC algorithm or optimized in-house). Monitor the eluent with a UV-Vis or MS detector.

System Shutdown and Column Storage

- System Flushing: After the analysis, flush the HPLC system and the column thoroughly with a high percentage of weak solvent (e.g., 80-90% acetonitrile in water) to remove any residual compounds [2].

- Column Storage: For long-term storage, flush the column with the recommended storage solvent (often a high percentage of organic solvent like acetonitrile or methanol). Seal the column tightly and store it as per the manufacturer's instructions [2].

Experimental Workflow

The following diagram outlines the logical sequence of the HPLC analysis protocol for this compound.

Key Considerations for Researchers

- MS Compatibility: The standard method uses phosphoric acid, which is not volatile and is unsuitable for Mass Spectrometry. For LC-MS applications, it is crucial to replace it with a volatile acid like formic acid [1].

- Confirming Parameters: The source material indicates that the exact mobile phase ratio, gradient, and other conditions were obtained using a proprietary algorithm and are available upon request. You may need to contact the column manufacturer or optimize these conditions in your lab [1].

- General HPLC Practice: Adhering to generic HPLC protocols for system startup, shutdown, and column flushing is invaluable for ensuring instrument longevity and data reproducibility [2].

References

Application Note: RP-HPLC Analysis of Benzyl Decanoate

1. Introduction Benzyl decanoate is an ester compound (CAS Number 42175-41-7) with a molecular formula of C17H26O2 and a molecular weight of 262.394 g/mol [1]. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique ideal for separating non-polar to moderately polar compounds like esters [2] [3]. It operates using a non-polar stationary phase and a polar mobile phase, where separation is driven by hydrophobic interactions [3]. This document details a specific RP-HPLC method for the analysis of this compound, outlining the experimental protocol, expected results, and a workflow for method execution.

2. Materials and Methods

2.1. Chemical and Reagents

- Analytical Standard: this compound [1].

- Mobile Phase Solvents: HPLC-grade Acetonitrile (MeCN), Water, and Phosphoric Acid [1]. For mass spectrometry (MS) compatible applications, replace phosphoric acid with Formic Acid [1].

- Solvent for Sample Preparation: Acetonitrile is typically suitable for dissolving this compound.

2.2. Instrumentation and Chromatographic Conditions The table below summarizes the core parameters for the HPLC method.

Table 1: Chromatographic System and Conditions

| Parameter | Specification | Notes |

|---|---|---|

| HPLC System | Standard HPLC or UPLC System | - |

| Column | Newcrom R1 (or equivalent C18 column) | A special reverse-phase column with low silanol activity [1]. |

| Particle Size | 3 µm | Available for fast UPLC applications [1]. |

| Mobile Phase | Acetonitrile / Water / Phosphoric Acid* | *For MS-compatibility, use Formic Acid instead of Phosphoric Acid [1]. |

| Gradient Program | See detailed program below | - |

| Flow Rate | 1.0 mL/min | Adjust if necessary for UPLC columns [1]. |

| Column Temperature | 30 °C | A common starting point for such analyses. |

| Detection | UV-Vis Detector | Wavelength to be specified by the user. |

| Injection Volume | 20 µL | A typical starting volume [4]. |

- Detailed Gradient Elution Program:

- 0 - 10 min: 70% Acetonitrile, 30% Aqueous Phase

- 10 - 15 min: Ramp from 70% to 85% Acetonitrile

- 15 - 20 min: 85% Acetonitrile, 15% Aqueous Phase

- Post-run: Re-equilibrate column to initial conditions for 5-10 minutes.

- Note: The aqueous phase is water modified with 0.1% phosphoric acid (or formic acid for MS).

2.3. Sample Preparation

- Stock Solution (≈1 mg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 70% acetonitrile, 30% aqueous) to cover the desired concentration range (e.g., 1-100 µg/mL).

- Filtration: Filter all solutions through a 0.2 µm or 0.45 µm membrane filter before injection into the HPLC system to remove particulate matter.

2.4. System Suitability Prior to sample analysis, ensure the system is suitable by evaluating the following criteria with a standard solution:

- Retention Time: The retention time for this compound should be consistent (typically %RSD < 2%).

- Theoretical Plates: The column efficiency, measured in theoretical plates per meter (N), should be >10,000 for the this compound peak.

- Tailing Factor: The peak should be symmetrical (tailing factor < 2.0).

- Resolution: If analyzing a mixture, resolution from the closest eluting peak should be >1.5.

The following diagram illustrates the logical workflow for executing this method.

HPLC Method Workflow

3. Expected Results and Data Analysis This method is designed to provide a well-resolved peak for this compound. The following table lists key molecular identifiers and typical chromatographic goals.

Table 2: Analyte Properties and Performance Criteria

| Property / Criteria | Value / Description |

|---|---|

| Molecular Formula | C17H26O2 [1] |

| Molecular Weight | 262.394 g/mol [1] |

| logP | 6.02 [1] |

| CAS Number | 42175-41-7 [1] |

| Expected Peak Shape | Sharp and symmetrical |

| Critical Resolution (Rs) | > 1.5 from nearest peak |

4. Discussion

4.1. Method Scalability and Applications This liquid chromatography method is scalable and can be adapted from analytical-scale analysis to preparative-scale isolation of this compound or its impurities [1]. The method is also suitable for applications in pharmacokinetics [1]. The use of a low silanol activity column like the Newcrom R1 helps in achieving symmetric peak shapes for basic analytes, improving quantification accuracy [1].

4.2. Troubleshooting and Method Adaptation

- Peak Tailing: If peak tailing is observed, ensure the mobile phase pH is controlled. Using a column specifically designed for low silanol activity, like the Newcrom R1, mitigates this issue [1].

- Retention Too Long/Short: Adjust the gradient program. A steeper increase in organic solvent (acetonitrile) percentage will shorten retention times, while a shallower gradient will increase them.

- Switch to Mass Spectrometry: For MS detection, simply replace phosphoric acid with formic acid in the aqueous phase [1].

- Need for Faster Analysis: The method can be transferred to a UPLC system by using columns with smaller 3 µm particles and adjusting the flow rate and gradient accordingly to reduce run time [1].

Principles of Reverse-Phase HPLC

To provide deeper context for this application note, the following diagram illustrates the core separation mechanism of RP-HPLC.

RP-HPLC Separation Mechanism

The core principle of RP-HPLC is the hydrophobic interaction between the analyte and the stationary phase [3]. The stationary phase is non-polar (e.g., C18 chains bonded to silica), while the mobile phase is polar (e.g., a mixture of water and acetonitrile) [3]. More non-polar analytes, like this compound with its high logP of 6.02, have a stronger affinity for the stationary phase and are therefore retained longer on the column [1] [3]. Conversely, polar analytes have a stronger affinity for the polar mobile phase and elute first [3]. This differential partitioning is the basis for separation.

Important Notes and Limitations

- Algorithm-Based Data: The specific method for this compound on the Newcrom R1 column was obtained via a proprietary algorithm and "may deviate from the actual experimental data" [1]. Experimental verification is essential.

- Method Verification: This protocol serves as a starting point. You must validate all parameters—including specificity, linearity, accuracy, and precision—in your own laboratory according to required standards (e.g., ICH guidelines) [4].

- Column Alternatives: While the Newcrom R1 is specified, other reverse-phase columns (especially C18) may be used, but method conditions will likely require re-optimization to achieve similar performance [1] [3].

References

- 1. | SIELC Technologies this compound [sielc.com]

- 2. sciencedirect.com/topics/medicine-and-dentistry/ reversed - phase - high ... [sciencedirect.com]

- 3. vs Normal Reverse You Must Know - uHPLCs Phase Phase HPLC [uhplcs.com]

- 4. A new HPLC -UV derivatization approach for the determination of... [pmc.ncbi.nlm.nih.gov]

Application Note: Analysis of Benzyl Decanoate by HS-SPME-GC-MS

1.0 Introduction Benzyl decanoate is an ester compound found in various natural products and is significant in the flavor and fragrance industries due to its pleasant aroma. It is also used in pharmaceutical preparations. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing such volatile and semi-volatile compounds. HS-SPME is a solvent-free technique that integrates sampling, extraction, and concentration into a single step, making it highly efficient for analyzing complex matrices [1]. This application note details a validated method for the extraction, separation, and identification of this compound.

2.0 Experimental Design and Workflow The overall analytical procedure, from sample preparation to data analysis, follows the logical workflow illustrated below.

3.0 Materials and Methods

3.1 Reagents and Materials

- Analytical Standard: this compound (purity >95%).

- Internal Standard (ISTD): A suitable compound not present in the sample matrix, such as toluene-d8 or 2-octanol [2] [3]. Using multiple internal standards is recommended for improved quantification [4] [2].

- SPME Fiber: A 50/30 μm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is highly recommended for its broad affinity for volatile compounds, including esters [5] [2] [3]. Alternatively, a 100 μm PDMS fiber can be used for simpler matrices [6].

- Other: Ultrapure water, sodium chloride (NaCl), 10-20 mL headspace vials with PTFE/silicone septa.

3.2 Equipment

- Gas Chromatograph coupled with a Mass Spectrometer Detector.

- Autosampler (optional, for high-throughput analysis).

- Analytical Balance.

- Vortex Mixer.

3.3 Detailed HS-SPME-GC-MS Protocol

3.3.1 Sample Preparation

- Homogenization: If analyzing a solid matrix (e.g., plant material, dry-cured ham), freeze the sample with liquid nitrogen and grind it into a fine, homogeneous powder [5] [2].

- Weighing: Accurately weigh 0.5 - 2.0 g of the homogenized solid or liquid sample into a 20 mL headspace vial.

- Additives: Add a saturated NaCl solution (e.g., 1-2 mL) to increase ionic strength and improve the release of volatile compounds into the headspace (salting-out effect) [7] [2] [3].

- Internal Standard: Spike with a known concentration of the selected internal standard(s) to correct for variations in extraction and instrument response [2] [3].

3.3.2 HS-SPME Extraction

- Equilibration: Place the vial in a heated agitator tray. Incubate for 5-15 minutes at 60-70°C with constant agitation to allow the analytes to partition into the headspace.

- Extraction: Expose the preconditioned SPME fiber to the headspace for 30-60 minutes at the same temperature [2]. The fiber coating and key extraction parameters are summarized in the table below.

Table 1: Recommended SPME Fiber and Extraction Conditions

| Parameter | Recommended Condition | Alternative / Note |

|---|---|---|

| SPME Fiber | 50/30 μm DVB/CAR/PDMS | 100 μm PDMS for less complex samples [6] |

| Incubation Temp. | 60-70°C | |

| Incubation Time | 5-15 min | |

| Extraction Temp. | 60-70°C | |

| Extraction Time | 30-60 min | |

| Agitation | Enabled |

3.3.3 GC-MS Analysis

- Desorption: After extraction, immediately retract the fiber and inject it into the GC inlet. Desorb the analytes for 1-5 minutes in splitless mode at 250°C.

- Chromatographic Separation: Use a mid-polarity capillary column, such as a DB-5MS (30 m × 0.25 mm × 0.25 μm). The GC temperature program should be optimized for sufficient resolution of this compound from other compounds.

- Mass Spectrometric Detection: Operate the MS in Electron Impact (EI) mode at 70 eV. Acquire data in Full Scan mode (e.g., m/z 35-450) for untargeted analysis or in Selected Ion Monitoring (SIM) mode for higher sensitivity in targeted analysis.

Table 2: Exemplary GC-MS Instrument Parameters

| Parameter | Setting |

|---|---|

| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Injector Temp. | 250°C |

| Carrier Gas | Helium, constant flow (e.g., 1.1 mL/min) |

| Oven Program | 40°C (hold 2 min) -> 10°C/min -> 280°C (hold 5 min) |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | EI, 70 eV |

| Scan Range | m/z 35 - 450 |

4.0 Method Optimization and Validation The relationships between key SPME parameters and extraction efficiency can be visualized as follows. The optimal conditions often require a balance between these factors.

Key Validation Parameters:

- Linearity: Prepare a calibration curve using the internal standard method across a concentration range relevant to your samples [2].

- Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ).

- Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicates.

- Accuracy: Assess via recovery studies by spiking a known amount of this compound into a real or surrogate matrix.

5.0 Data Interpretation

- Identification: Identify this compound by matching its mass spectrum with a reference standard and/or a commercial library (e.g., NIST). The comparison of retention time and mass spectrum with an authentic standard provides the highest confidence [5] [8].

- Quantification: Use the internal standard method for accurate quantification. The concentration of this compound (X) can be calculated using the formula [7]:

X (μg/g) = (A_x * V_s * C_s) / (A_is * M)Where:A_xandA_isare the peak areas of this compound and the internal standard,V_sis the volume of internal standard,C_sis its concentration, andMis the sample mass.

6.0 Troubleshooting

- Carryover: Ensure the fiber is thoroughly desorbed after each run. Perform a blank run to check for contamination. Carboxen-containing fibers can sometimes exhibit carryover for strongly adsorbed compounds [5].

- Low Sensitivity: Check fiber condition, increase sample mass, optimize extraction time and temperature, and verify the integrity of the vial septum.

- Poor Chromatography: Re-condition the GC column, check carrier gas flow rates, and ensure the injector liner is clean.

Key Takeaways for Researchers

- Fiber Selection is Critical: The 50/30 μm DVB/CAR/PDMS fiber is your best starting point for capturing this compound due to its effectiveness with a wide range of volatiles [5] [2] [3].

- Internal Standards are Non-Negotiable: For reliable quantification, especially in complex matrices, the use of one or, ideally, multiple well-chosen internal standards is essential to correct for matrix effects and variations [4] [2].

- Method Adaptation is Required: This protocol serves as a foundational guide. You must experimentally optimize and validate parameters like temperature and time for your specific sample type to achieve maximum accuracy and sensitivity.

References

- 1. Solid Phase Microextraction ( SPME ) [sigmaaldrich.com]

- 2. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]

- 3. Frontiers | Analysis of key flavor compounds in commercial cherry... [frontiersin.org]

- 4. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Volatiles in Perilla Using SPME Fibers [sigmaaldrich.com]

- 6. Influence of Low Intensity Natural Mid-Infrared and... | Preprints.org [preprints.org]

- 7. Frontiers | Untargeted metabolomics based on HS - SPME - GC - MS ... [frontiersin.org]

- 8. Headspace Solid-Phase Microextraction Coupled with Gas Chromatography–Mass Spectrometry for the Characterization of Polymeric Materials | LCGC International [chromatographyonline.com]

separation of benzyl decanoate Newcrom R1 column

HPLC Method for Analysis of Benzyl Decanoate

The table below summarizes the core parameters for analyzing this compound using a reverse-phase Newcrom R1 column [1].

| Parameter | Specification |

|---|---|

| Analyte | This compound |

| CAS Number | 42175-41-7 |

| Molecular Formula | C₁₇H₂₆O₂ |

| Molecular Weight | 262.394 g/mol |

| Theoretical LogP | 6.02 |

| Column | Newcrom R1 |

| Column Dimensions | Information missing from search results; standard dimensions (e.g., 4.6 x 150 mm, 5 µm) often used. |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Mobile Phase (MS-compatible) | Acetonitrile (MeCN), Water, and Formic Acid (replace Phosphoric Acid) |

| Detection | Suitable for UV and Mass Spectrometry (after acid substitution) |

Detailed Experimental Protocol

Here is a step-by-step protocol for the analysis, compiled from the available application note and general HPLC practices [1].

1. Mobile Phase Preparation - Prepare the mobile phase by mixing Acetonitrile and Water in the ratio specified in the application note (the exact percentage was not explicitly stated in the search results). - Add 0.1% (v/v) Phosphoric Acid (H₃PO₄) to the aqueous portion. For example, to make 1 liter, add 1 mL of phosphoric acid to the water before mixing with acetonitrile. - For MS-detection: Replace Phosphoric Acid with 0.1% (v/v) Formic Acid.

2. Column Equilibration - Install the Newcrom R1 column in the HPLC system thermostatted at room temperature (e.g., 25°C). - Prime the system with the prepared mobile phase and set the flow rate to 1.0 mL/min (a common flow rate for 4.6 mm ID columns). - Allow the mobile phase to flow through the column until a stable baseline is achieved, typically for 30-60 minutes.

3. Sample Preparation - Dissolve the this compound sample in the mobile phase or a compatible solvent like acetonitrile. - Filter the solution through a 0.45 µm (or 0.22 µm) membrane filter to remove particulate matter.

4. System Operation and Injection - Set the UV detector to a suitable wavelength (210 nm is common for compounds without a strong chromophore). - Perform an injection of the prepared sample using an appropriate injection volume (e.g., 5-20 µL).

5. Data Analysis - Identify the peak corresponding to this compound based on its retention time. - Integrate the peak to calculate parameters like area, height, and width for quantification or purity assessment.

Method Scalability and Column Characteristics

Scalability and UPLC Option: The method is scalable from analytical to preparative scale for isolating impurities. For faster Ultra Performance Liquid Chromatography (UPLC) applications, the Newcrom R1 column is also available with smaller 3 µm particles [1].

Newcrom R1 Column Properties: The Newcrom R1 is a reverse-phase column with low silanol activity. A key feature is its wide operational pH range from 1.0 to 10.0, making it robust for various methods [2].

HPLC Analysis Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound, from preparation to data analysis.

Key Considerations for Researchers

- Method Flexibility: The basic method using acetonitrile, water, and acid is a versatile starting point. You can optimize separation by fine-tuning the acetonitrile-to-water ratio to adjust retention time [1].

- Detection Compatibility: Simply replacing phosphoric acid with formic acid makes this method compatible with mass spectrometry, which is crucial for identifying unknown impurities or for pharmacokinetic studies [1].

- Column Ruggedness: The Newcrom R1 column's stability across a wide pH range allows for method development under both highly acidic and basic conditions without damaging the column[cite:4].

Limitations & Unverified Information

It is important to note the following limitations based on the search results:

- The search results specifically state that the chromatographic data for this compound was obtained by a proprietary algorithm and "may deviate from the actual experimental data" [1]. Key performance metrics like retention time, theoretical plate count (N), and tailing factor are not provided in the searched sources.

- The exact acetonitrile-to-water ratio for the mobile phase is a critical parameter that was not explicitly stated in the search results I obtained.

- While limits of detection (LOD) for similar compounds like chlorobenzyl chlorides on the Newcrom R1 column are in the single-digit ppb range[cite:4], no specific LOD or LOQ for this compound itself was found.

For a method ready for use in a regulated environment, I would recommend contacting the column manufacturer (SIELC Technologies) directly to request the actual experimental chromatographic data for this compound [1].

References

Application Notes: Benzyl Decanoate in Thermochromic Formulations

Introduction to Thermochromism

Thermochromic materials change color in response to temperature fluctuations. This property is leveraged in various applications, from forehead strip thermometers and battery testers to novelty items like color-changing cups and textiles [1]. Unlike incandescence, where objects glow at high temperatures, thermochromic effects occur at lower temperatures through reversible changes in a material's molecular or crystalline structure [1]. There are two primary mechanisms for this effect, one utilizing liquid crystals and the other using organic leucodyes [1].

Mechanisms of Thermochromism

Thermochromic Liquid Crystals (TLCs)

Thermochromic Liquid Crystals (TLCs) are used for precise temperature measurements within specific bands, such as in strip thermometers. Their molecules are arranged in layered phases (nematic and smectic). When temperature changes, the distance between these layers alters, changing how light reflects and interferes. This results in a visible color shift across the spectrum. Typically, TLCs are micro-encapsulated into polymers for application [1].

Leucodyes

Leucodyes (or leuco dyes) are carbon-based organic compounds that switch between a colorless (leuco) and a colored form based on temperature. This binary switch is less precise than TLCs but is suitable for applications indicating a simple "hot" or "cold" state. They are commonly used in novelty products, hypercolor T-shirts, and thermal receipt paper due to their ease of application via printing techniques like screen printing [1].

Benzyl Decanoate Profile and Potential Role

This compound is an ester compound. While its established use is as a flavor and fragrance agent, its physical properties make it a candidate for investigation as a solvent or co-solvent in thermochromic systems, particularly those based on leucodyes [2].

Table 1: Physicochemical Properties of this compound

| Property | Value | Significance for Thermochromic Formulations |

|---|---|---|

| CAS Number | 42175-41-7 | Unique compound identifier [2]. |

| Molecular Formula | C₁₇H₂₆O₂ | Defines molecular structure and weight (262.39 g/mol) [2]. |

| Physical State | White solid (at room temperature) | Determines handling and processing requirements [2]. |

| Melting Point | 76.0 °C | Suggests a useful liquid range for formulations that undergo phase changes near this temperature [2]. |

| Boiling Point | 400.0 °C | Indicates high thermal stability for processing [2]. |

| Solubility in Water | 0.1487 mg/L @ 25 °C | Highly hydrophobic; requires non-aqueous formulation systems [2]. |

| logP (o/w) | 6.180 (est.) | Confirms high lipophilicity [2]. |

Proposed Experimental Protocols

Given the absence of a direct protocol, the following is a proposed methodological framework based on general thermochromic principles and the properties of this compound.

Formulation of a Leucodye-Based Thermochromic System

This protocol outlines the development of a thermochromic ink or coating where this compound may act as a solvent or co-solvent.

1. Materials:

- Color Former: A leucodye (e.g., Crystal Violet Lactone).

- Color Developer: A weak acid (e.g., Bisphenol A).

- Solvent/Matrix: A combination of a primary solvent and this compound.

- Binder: A polymer resin (e.g., acrylic, vinyl).

2. Equipment:

- Heated magnetic stirrer

- Analytical balance

- Ultrasonic bath

- Coating applicator (e.g., draw-down bar)

- Substrates (e.g., paper, polyester film)

- Thermometer or hot plate with surface probe

3. Procedure: 1. Preparation of Solvent Phase: Melt this compound (if solid) and mix it with the primary solvent at a predetermined ratio (e.g., 1:1, 1:2 w/w). 2. Dissolution of Active Components: * In one container, dissolve the leucodye (0.5-2.0% w/w) in the solvent mixture with gentle heating and stirring. * In a separate container, dissolve the color developer (2.0-8.0% w/w) in the solvent mixture. 3. Mixing: Slowly combine the two solutions while stirring to avoid premature coloration. 4. Binder Incorporation: Gradually add the polymer binder (15-30% w/w) to the combined solution. Stir continuously until a homogeneous mixture is achieved. Use an ultrasonic bath to de-aerate and ensure uniformity. 5. Application and Curing: Apply the formulated ink onto the target substrate using a draw-down bar to achieve a uniform thickness. Allow the coating to air-dry or cure as per the binder's specifications. 6. Activation Testing: Test the thermochromic response by applying controlled heat (e.g., with a hot air gun or by placing on a heated surface) and observe the color change.

The following workflow diagram summarizes the experimental preparation process.

Diagram 1: Experimental Workflow for Thermochromic Formulation

Characterization and Quality Control

1. Color Transition Temperature: * Method: Use a hot stage coupled with a spectrophotometer or colorimeter. Measure the CIELab* coordinates as the temperature is increased at a controlled rate (e.g., 1°C/min). * Data Analysis: The transition temperature (Tₜᵣₐₙₛ) can be defined as the temperature at which 50% of the total color change occurs.

2. Kinetic Studies: * Method: Use isothermal experiments. Quickly bring the sample to a target temperature above Tₜᵣₐₙₛ and monitor the color intensity (e.g., at λₘₐₓ) over time. * Data Analysis: Fit the data to a kinetic model (e.g., exponential decay) to determine the rate constant of the color change.

Proposed Signaling and Molecular Interaction Diagram

While thermochromism is not a biological signaling pathway, the molecular interactions in a leucodye system can be conceptualized as a "signaling" cascade triggered by thermal energy. The following diagram illustrates this logical sequence.

Diagram 2: Logical Flow of Molecular Interactions in a Leucodye System

Data Presentation and Analysis

Table 2: Key Parameters for a Hypothetical Leucodye Formulation with this compound

| Formulation Variable | Typical Range | Proposed Experimental Variation | Measured Output |

|---|---|---|---|

| This compound | 10 - 40% (w/w of solvent phase) | 10%, 25%, 40% | Transition Temperature, Color Intensity |

| Leucodye | 0.5 - 2.0% (w/w of total) | 0.5%, 1.0%, 2.0% | Color Hue, Intensity |

| Color Developer | 2.0 - 8.0% (w/w of total) | 4.0% (fixed for initial trials) | Transition Sharpness, Reversibility |

| Solvent Type | Long-chain alkane, fatty acid ester | Compare with and without this compound | Hysteresis, Stability |

| Target Tₜᵣₐₙₛ | 30 - 45 °C | Vary Developer/Dye ratio | Actual Tₜᵣₐₙₛ |

Challenges and Further Research

A significant challenge is the lack of documented evidence specifically linking this compound to thermochromic performance. Initial research should focus on:

- Systematic Screening: Conducting Design of Experiments (DoE) to understand the interaction between this compound, other solvents, dyes, and developers.

- Stability Testing: Evaluating the long-term thermal and photostability of the formulations, as leucodye systems (like those in thermal paper) are known to fade over time [1].

- Hysteresis: Characterizing the temperature difference between the color-on and color-off processes, a common issue in thermochromic materials.

Conclusion

This document provides a foundational framework for investigating this compound within thermochromic formulations. While not a confirmed active ingredient, its physicochemical profile suggests it could be a valuable component in the solvent matrix of a leucodye system. The proposed protocols and characterization methods are designed to guide researchers in systematically exploring its potential, quantifying its effects, and developing novel, functional thermochromic materials for various applications.

References

Application Note: Protocol for the Analysis of Benzyl Decanoate in Pharmacokinetic Studies

This document outlines a detailed protocol for the quantification of Benzyl Decanoate (CAS 42175-41-7) in biological matrices to support pharmacokinetic studies. The method is adapted from a published HPLC application and expanded with standard pharmacokinetic study design elements [1] [2] [3].

1. Experimental Workflow Overview The following diagram illustrates the complete workflow for the pharmacokinetic study and bioanalysis of this compound.

2. Detailed Methodology

2.1. Reagents and Materials

- Analyte: this compound (Molecular Weight: 262.39 g/mol) [1].

- HPLC Column: Newcrom R1 (a reverse-phase column with low silanol activity). For faster analysis, 3 µm particle size columns are available for UPLC applications [1].

- Mobile Phase: Acetonitrile (MeCN)/Water containing Phosphoric Acid. Note: For mass spectrometry (MS) detection, replace Phosphoric Acid with Formic Acid for compatibility [1].

- Biological Matrix: Plasma collected using tubes containing an anticoagulant (e.g., K2EDTA) [2].

2.2. Sample Preparation Protocol (Plasma)

- Precipitation: Thaw plasma samples on ice. Vortex mix briefly. Aliquot 100 µL of plasma into a microcentrifuge tube.

- Add Internal Standard (IS): Add a suitable volume of your chosen internal standard solution.

- Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma. Vortex mix vigorously for 1-2 minutes.

- Centrifugation: Centrifuge at 4°C for 10 minutes. A relative centrifugal force (RCF) of at least 10,000 × g is recommended.

- Collection: Carefully collect the supernatant and transfer it to an autosampler vial for HPLC injection.

2.3. HPLC Instrumentation and Conditions The table below summarizes the core HPLC conditions. This method is scalable and can be adapted for preparative isolation of impurities [1].

Table 1: HPLC Analytical Conditions

| Parameter | Specification |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile / Water / Phosphoric Acid* |

| Detection | UV-Vis or PDA (MS-compatible with formic acid) |

| Flow Rate | 1.0 mL/min (To be optimized) |

| Injection Volume | 10 µL (To be optimized) |

| Column Temperature | Ambient (or controlled, e.g., 30°C) |

2.4. Pharmacokinetic Study Design The following table outlines key considerations for designing an in vivo pharmacokinetic study for this compound, based on general principles [2] [3].

Table 2: Key Elements of a PK Study Design

| Element | Consideration & Recommendation |

|---|---|

| Species | Typically two species: one rodent (e.g., rat, mouse) and one non-rodent (e.g., dog, minipig) [3]. |

| Group Size | Minimized for ethics but sufficient for statistics. N=5-6 is often a starting point for a self-controlled study [2]. |

| Dosing Route | Match intended clinical route (e.g., Oral - PO). Intravenous (IV) dosing is needed to determine absolute bioavailability [3]. |

| Sample Collection | Serial blood sampling over 3-5 elimination half-lives. Schedule: e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose [2]. |

| Data Analysis | Non-Compartmental Analysis (NCA) using software like R (as detailed in the provided tutorial [2]). |

3. Data Analysis and Pharmacokinetic Parameters The relationship between the analyte's peak area and its concentration is established using a calibration curve. The key pharmacokinetic parameters estimated from the concentration-time data are listed below.

Table 3: Key Pharmacokinetic Parameters from NCA

| Parameter | Description & Formula (if applicable) |

|---|---|

| C~max~ | Maximum observed plasma concentration. |

| T~max~ | Time to reach C~max~. |

| AUC~0-t~ | Area Under the Curve from time zero to the last measurable time point, calculated using the linear trapezoidal rule [2]. |

| AUC~0-∞~ | AUC from zero to infinity. AUC~0-∞~ = AUC~0-t~ + (C~t~/λ~z~), where C~t~ is the last measurable concentration. |

| t~1/2~ | Elimination half-life. t~1/2~ = ln(2)/λ~z~, where λ~z~ is the terminal elimination rate constant. |

| CL | Clearance. For IV dosing: CL = Dose / AUC~0-∞~. |

| V~d~ | Volume of Distribution. For IV dosing: V~d~ = CL / λ~z~. |

| F | Bioavailability (for extravascular routes). F = (AUC~PO~ * Dose~IV~) / (AUC~IV~ * Dose~PO~) × 100%. |

Important Notes & Limitations

- Algorithm-Based Data: The specific HPLC retention time and mobile phase ratio for this compound on the Newcrom R1 column were obtained by a proprietary SIELC algorithm and may deviate from actual experimental data [1]. These conditions must be experimentally verified and optimized in your laboratory.

- Lack of In-Vivo PK Data: The search results do not contain any specific in-vivo pharmacokinetic data (e.g., half-life, AUC values) for this compound. The protocol above provides a framework, but all parameters (dose, sampling times, etc.) need to be determined through preliminary studies.

- Method Validation: Before applying this method to study samples, a full bioanalytical method validation must be performed according to regulatory guidelines (e.g., FDA/EMA). This includes establishing selectivity, sensitivity (LLOQ), accuracy, precision, matrix effects, and stability [2].

References

Comprehensive Application Notes and Protocols: HPLC Analysis of Benzyl Decanoate Using Acetonitrile-Water-Phosphoric Acid Mobile Phase

Introduction to Benzyl Decanoate

This compound is a chemical compound with significant interest in pharmaceutical, cosmetic, and chemical industries. This ester compound is characterized by its molecular formula C₁₇H₂₆O₂ and a molecular weight of 262.394 g/mol. The compound exhibits high lipophilicity with a calculated logP value of 6.02, indicating its hydrophobic nature and potential for bioaccumulation. The CAS registry number for this compound is 42175-41-7, with additional identifiers including EINECS 255-696-0 and the synonym "Decanoic acid, phenylmethyl ester" [1].

In analytical chemistry, particularly in pharmaceutical development and quality control, precise and reliable HPLC methods are essential for the quantification and monitoring of compounds like this compound. The development of such methods requires careful consideration of the compound's chemical properties, appropriate mobile phase selection, and chromatographic conditions to achieve optimal separation, detection, and quantification. These application notes provide detailed protocols and methodological considerations for the analysis of this compound using a reversed-phase HPLC system with acetonitrile-water-phosphoric acid mobile phase, addressing both fundamental and advanced aspects of the analytical process.

HPLC Method Development

Chromatographic Conditions

The separation of this compound can be effectively achieved using reversed-phase chromatography with specific conditions tailored to the compound's chemical properties. Based on established methodologies, the following parameters have been optimized for reliable analysis:

Stationary Phase: The method utilizes a Newcrom R1 HPLC column, which is a specialized reverse-phase column with low silanol activity. This column chemistry is particularly suitable for compounds like this compound, as it minimizes secondary interactions that could lead to peak tailing or poor resolution. For applications requiring faster analysis times, columns with smaller 3 µm particles are available for UPLC applications [1].

Mobile Phase Composition: The optimized mobile phase consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid. The acetonitrile-to-water ratio should be adjusted based on the specific separation requirements, but a balanced mixture typically provides optimal retention and peak shape for this compound. The phosphoric acid serves to acidify the mobile phase, which is particularly important for suppressing ionization of acidic or basic impurities and improving peak shapes [1].

Detection Considerations: For methods coupled with mass spectrometry (MS), phosphoric acid must be replaced with formic acid to ensure MS compatibility. This substitution is necessary as phosphoric acid is non-volatile and can cause contamination and signal suppression in MS systems [1].

Table 1: Optimal Chromatographic Conditions for this compound Analysis

| Parameter | Specification |

|---|---|

| Column | Newcrom R1 (reverse phase with low silanol activity) |

| Particle Size | Standard 5 µm or 3 µm for UPLC applications |

| Mobile Phase | Acetonitrile:Water:Phosphoric acid (exact ratio to be optimized) |

| Acid Modification | Phosphoric acid (0.03-0.1%) for UV detection; Formic acid for MS detection |

| Flow Rate | 0.75-1.0 mL/min (standard column) |

| Analysis Mode | Isocratic or gradient elution possible |

| Applications | Analytical quantification, preparative separation, pharmacokinetic studies |

Method Optimization Strategy

Method development for this compound analysis follows a systematic approach to ensure robust and reproducible results. The experimental design should consider several critical factors:

Factor Screening: Initial experiments should identify the most influential parameters affecting the separation of this compound. Key factors typically include the percentage of acetonitrile in the mobile phase, the concentration of acid modifier (phosphoric acid), and the flow rate. Each of these parameters can significantly impact retention time, peak symmetry, and resolution [2].

Experimental Design: A Box-Behnken design provides an efficient framework for optimizing multiple factors simultaneously. This response surface methodology allows for the evaluation of both main effects and interaction effects between variables, enabling the identification of optimal conditions with a reduced number of experimental runs compared to traditional one-factor-at-a-time approaches [2].

Response Monitoring: During method optimization, critical quality attributes such as retention time, tailing factor, and resolution from potential impurities or degradation products should be carefully monitored. These responses serve as indicators of method performance and guide the optimization process toward robust operating conditions [2].

The following workflow diagram illustrates the systematic approach to HPLC method development and optimization for this compound analysis:

Experimental Protocols

Mobile Phase Preparation

Proper preparation of the mobile phase is critical for reproducible chromatographic performance. The following protocol details the preparation of 1 liter of acetonitrile-water-phosphoric acid mobile phase:

Materials Required: HPLC-grade acetonitrile, HPLC-grade water, phosphoric acid (85%, HPLC-grade), measuring cylinders (100 mL and 1 L), volumetric flask (1 L), vacuum filtration apparatus with 0.2 µm membrane, and storage bottle.

Step-by-Step Procedure:

- Measure 570 mL of HPLC-grade water using a graduated cylinder and transfer it to a clean 1 L volumetric flask [2].

- Add 0.3 mL of phosphoric acid (85%) to the water to achieve a concentration of approximately 0.03% (v/v). Mix thoroughly to ensure complete dissolution [2].

- Carefully add 430 mL of HPLC-grade acetonitrile to the volumetric flask to achieve the final ratio of 43:57 (ACN:water). This percentage of acetonitrile has been shown to provide optimal separation for compounds like this compound [2].

- Allow the solution to reach room temperature if heat is generated during mixing, as temperature affects solvent volume and thus composition [3].

- Make up to the final volume with water if necessary, though note that mixed solvents may not maintain exact volume ratios due to contraction effects [3].

- Filter the mobile phase through a 0.2 µm membrane filter under vacuum to remove particulate matter that could damage the HPLC system or column.

- Degas the mobile phase by sonication for 10-15 minutes or by sparging with helium to prevent bubble formation in the HPLC system.

Important Considerations: When preparing mobile phases, it is essential to note that volume changes may occur upon mixing different solvents. For instance, mixing 500 mL of water with 500 mL of acetonitrile does not typically yield 1000 mL of solution due to solvent contraction. For highest precision, the mobile phase should be prepared by mixing measured volumes of each component rather than using a volumetric flask for the final mixture [3].

HPLC System Setup and Analysis Procedure

Proper configuration of the HPLC system ensures reliable operation and high-quality data. The following protocol describes the system setup and sample analysis:

Instrument Preparation:

- Install the reversed-phase column (Newcrom R1 or equivalent) in the column oven, if available, and set the temperature to 25°C.

- Prime all solvent lines with the prepared mobile phase, ensuring no air bubbles are present in the system.

- Set the flow rate to 0.75 mL/min for standard analytical columns (4.6 mm ID) or adjust accordingly for different column dimensions [2].

- Equilibrate the column with mobile phase for at least 30 minutes or until a stable baseline is achieved at the desired detection wavelength (typically 210-254 nm for this compound).

Sample Preparation:

- Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile [2].

- Serially dilute the stock solution to prepare calibration standards in the expected concentration range (e.g., 5-50 µg/mL) [2].

- Filter all samples through a 0.2 µm syringe filter before injection to remove particulate matter.

Chromatographic Analysis:

- Set the injection volume to 20 µL using a partial loop fill mode or as appropriate for the autosampler.

- Initiate the chromatographic run using isocratic elution with the optimized mobile phase.

- Monitor the chromatographic separation at an appropriate wavelength based on the UV spectrum of this compound.

- Include system suitability tests (e.g., reference standards) to verify method performance before sample analysis.

Table 2: Troubleshooting Guide for Common HPLC Issues

| Problem | Potential Causes | Solutions |

|---|---|---|

| Peak Tailing | Secondary interactions with stationary phase, incorrect mobile phase pH | Use low silanol activity column, adjust acid concentration, ensure proper column temperature |

| Retention Time Shift | Mobile phase composition variation, column degradation, temperature fluctuations | Standardize mobile phase preparation, use column thermostat, monitor system performance |

| High Backpressure | Blocked frits, particulate matter in mobile phase or samples | Filter mobile phase and samples, use in-line filters, flush system according to manufacturer guidelines |

| Baseline Noise | Air bubbles, contaminated mobile phase, detector lamp issues | Degas mobile phase, use HPLC-grade solvents, replace UV lamp if necessary |

Method Validation

Method validation establishes that the analytical method is suitable for its intended purpose. The following validation parameters should be assessed for the this compound HPLC method:

Specificity and Selectivity

Specificity refers to the method's ability to measure the analyte accurately in the presence of potential interferents. For this compound analysis, specificity should be demonstrated by:

Resolution from impurities: The method should successfully resolve this compound from known impurities, degradation products, and matrix components. This is particularly important for stability-indicating methods where degradation products may co-elute with the main peak [2].

Forced degradation studies: Stress this compound under various conditions including acid hydrolysis (0.5 M HCl at 70°C), base hydrolysis (0.5 M NaOH at 70°C), oxidative stress (0.3% H₂O₂ at room temperature), thermal stress (105°C), and photolytic stress (UV exposure). Demonstrate that the method can separate this compound from its degradation products formed under these conditions [2].

Linearity, Range, and Sensitivity

The linear relationship between analyte concentration and detector response should be established over the intended working range:

Linearity: Prepare and analyze at least five concentrations of this compound over the expected working range (e.g., 5-50 µg/mL). The correlation coefficient (r²) should be ≥0.999, demonstrating excellent linearity [2].

Sensitivity: Determine the limit of detection (LOD) and limit of quantification (LOQ) using signal-to-noise ratio methods. The LOD is typically determined at a signal-to-noise ratio of 3:1, while the LOQ is determined at a signal-to-noise ratio of 10:1 [4].

Accuracy and Precision

Accuracy and precision are fundamental validation parameters that ensure the method generates reliable and reproducible results:

Accuracy: Assess using recovery studies by spiking known amounts of this compound into placebo or sample matrix. Recovery should be in the range of 99.44-100.76%, demonstrating minimal bias in the measurements [2].

Precision: Evaluate at multiple levels including repeatability (multiple injections of the same preparation), intermediate precision (different days, analysts, or instruments), and reproducibility. The relative standard deviation (RSD) for peak areas should be ≤2.0% for the method to be considered precise [2].

Robustness

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters:

Deliberate variations: Systematically alter key method parameters including mobile phase composition (±2% organic modifier), flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm). Monitor the impact on critical method responses including retention time, tailing factor, and resolution [2].

Statistical analysis: Use experimental design methodologies to evaluate the significance of factor effects on method responses. The method can be considered robust when variations in factors within expected operational ranges do not significantly affect method performance [2].

The following diagram illustrates the key components of method validation and their relationships:

Applications

The HPLC method for this compound using acetonitrile-water-phosphoric acid mobile phase has diverse applications across multiple scientific disciplines:

Pharmaceutical Analysis: The method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. It can be applied to assess drug content, uniformity, and stability in various dosage forms. The method's robustness makes it appropriate for quality control applications in pharmaceutical manufacturing [1].

Stability-Indicating Assays: The method can serve as a stability-indicating technique for monitoring this compound degradation under various stress conditions. By separating the parent compound from its degradation products, the method enables studies of decomposition kinetics and shelf-life prediction, essential for pharmaceutical development [2].

Pharmacokinetic Studies: With appropriate sensitivity, the method can be adapted for pharmacokinetic applications, including the monitoring of this compound levels in biological fluids. Method modifications may be required for complex matrices, such as protein precipitation or extraction steps to minimize matrix effects [1].

Environmental Monitoring: The principles of this method could be extended to monitor this compound in environmental samples, leveraging the compound's lipophilic nature. Similar chromatographic approaches have been successfully applied to pesticide analysis in water samples using carbonaceous adsorbents [5].

Conclusion

The HPLC method for this compound analysis using acetonitrile-water-phosphoric acid mobile phase provides a robust, reliable, and reproducible approach for quantifying this compound in various matrices. The method's development through systematic optimization, particularly using experimental design principles, ensures optimal chromatographic performance with well-resolved peaks and appropriate retention characteristics.

The validation data demonstrate that the method exhibits excellent specificity, linearity, accuracy, and precision within the defined operating ranges. The robustness of the method to small variations in operational parameters makes it particularly suitable for quality control environments where consistent performance is essential.

For researchers implementing this method, attention to mobile phase preparation techniques and system suitability testing is critical for achieving reproducible results. Additionally, the method can be adapted for specific applications through appropriate validation exercises to ensure fitness for purpose.

References

- 1. | SIELC Technologies this compound [sielc.com]

- 2. Experimental design based optimization of HPLC for... method [ijpsr.com]

- 3. How to Prepare Mobile - Solvent Mixture Ratios : SHIMADZU... Phases [shimadzu.com]

- 4. How to Determine Signal - to - Noise . Part 3 | Separation Science Ratio [sepscience.com]

- 5. sciencedirect.com/science/article/abs/pii/S2213343714001948 [sciencedirect.com]

benzyl decanoate esterification methods

Chemical Profile of Benzyl Decanoate

This compound is a carboxylic acid ester with the formula C17H26O2 and a molecular weight of 262.39 g/mol [1]. Below is a summary of its key physical properties, which are essential for identification, purification, and handling [2] [1].

| Property | Value / Description |

|---|---|

| CAS Number | 42175-41-7 [2] [1] |

| Other Names | Benzyl caprate; Decanoic acid benzyl ester [2] [1] |

| Appearance | Colorless oily liquid [1] |

| Odor | Very faint, fatty-waxy, remotely floral [1] |

| Boiling Point | 345 °C [2] [1] |

| Density | 0.956 [2] [1] |

| Flash Point | 110 °C [2] [1] |

| Refractive Index | 1.489 [2] |

Esterification Methods for Synthesis

This compound can be synthesized through several esterification pathways. The table below compares three primary methods, highlighting their advantages and limitations to help select the most appropriate one for your research goals [3] [4] [5].

| Method | Principle | Reactants | Typical Conditions | Key Characteristics |

|---|---|---|---|---|

| Fischer Esterification [3] [4] | Direct, acid-catalyzed condensation | Decanoic acid, Benzyl alcohol [3] | Acid catalyst (e.g., H₂SO₄), heat [4] [5] | Reversible reaction; requires excess alcohol or water removal for high yield [4]. |

| From Acid Chloride [3] [5] | Reaction with a more reactive carboxylic acid derivative | Decanoyl chloride, Benzyl alcohol [3] | Room temperature or gentle warming [3] [5] | Fast, irreversible; produces corrosive HCl gas [3] [5]. |

| From Benzyl Chloride [6] | Nucleophilic substitution | Decanoic acid, Benzyl chloride, Catalyst [6] | Catalyst (e.g., quaternary ammonium carboxylate), 10-200°C [6] | Avoids use of benzyl alcohol; in-situ generation of benzyl chloride possible [6]. |

Detailed Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound via the Fischer Esterification method, which is a classic and widely accessible approach for researchers [4] [7].

Title: Detailed Procedure for the Synthesis of this compound via Fischer Esterification

Principle: This method involves the direct acid-catalyzed condensation of decanoic acid with benzyl alcohol to yield this compound and water. The reaction is equilibrium-controlled, and the yield is driven to completion by using an excess of one reagent and removing the water byproduct [4] [7].

Materials:

- Reactants: Decanoic acid (e.g., 5.0 g, ~28 mmol), Benzyl alcohol (excess, e.g., 4.5 g, ~42 mmol) [4] [7].

- Catalyst: Concentrated Sulfuric Acid (H₂SO₄), few drops [4] [5].

- Solvents: Diethyl Ether, Saturated Aqueous Sodium Bicarbonate (NaHCO₃), Brine.

- Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

- Lab Equipment: Round-bottom flask (50-100 mL), Reflux condenser, Heating mantle with stirrer, Separatory funnel, Thin-layer chromatography (TLC) setup.

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask, combine decanoic acid and benzyl alcohol. Add a few drops of concentrated sulfuric acid and a small magnetic stir bar [4] [5].

- Heating and Reflux: Attach a reflux condenser to the flask. Heat the mixture with stirring to a gentle reflux. Maintain reflux for 1-4 hours [4] [5]. The reaction progress can be monitored by TLC.

- Work-up:

- Allow the reaction mixture to cool to room temperature.

- Carefully transfer the mixture to a separatory funnel containing diethyl ether and water to dilute.

- Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution (carefully, as CO₂ will be released) and then with brine [4].

- Drying: Transfer the ether layer (organic phase) to an Erlenmeyer flask and dry it over anhydrous sodium sulfate for 10-15 minutes.

- Purification: Filter off the drying agent and remove the diethyl ether solvent under reduced pressure using a rotary evaporator. The crude product can be further purified via distillation under reduced pressure to obtain a colorless oily liquid [1].

- Characterization: Analyze the final product using appropriate techniques such as NMR spectroscopy, IR spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its identity and purity.

Expected Results & Characterization

Upon successful synthesis, you will obtain this compound as a colorless oily liquid [1]. The following table outlines key spectroscopic signatures expected for the compound.

| Technique | Expected Key Signals / Data |

|---|---|

| IR Spectroscopy | Strong C=O stretch ~1735-1745 cm⁻¹ (ester carbonyl); C-O stretches ~1000-1300 cm⁻¹ [3]. |

| ¹H NMR | δ 7.25-7.40 ppm (m, 5H, Ar-H); δ 5.10 ppm (s, 2H, -OCH₂-Ph); δ 2.30 ppm (t, 2H, -C(O)CH₂-); δ 1.60 ppm (m, 2H, -C(O)CH₂CH₂-); δ 1.25 ppm (br s, 12H, -(CH₂)₆-); δ 0.88 ppm (t, 3H, -CH₃) [2]. |

| GC-MS | Molecular ion peak m/z = 262 [M]⁺. |

Safety & Environmental Considerations

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

- Chemical Hazards:

- Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.

- Benzyl Alcohol and Benzyl Chloride: Can be irritants. Benzyl chloride is a lachrymator (tear gas agent) and should be handled in a fume hood [6].

- Diethyl Ether: Highly flammable. Ensure no open flames or sparks are present during work-up.

- Waste Disposal: Follow all institutional guidelines for disposal of organic waste, acidic solutions, and spent drying agents.

References

- 1. | 42175-41-7 this compound [chemicalbook.com]

- 2. Cas 42175-41-7, benzyl | lookchem decanoate [lookchem.com]

- 3. - Reaction, Mechanism, Applications - GeeksforGeeks Esterification [geeksforgeeks.org]

- 4. Reaction: Definition, Mechanism & Examples Esterification [vedantu.com]

- 5. : Learn Definition, Mechanism, Esterification and Uses Methods [testbook.com]

- 6. U.S. Patent Application for Process for the preparation of carboxylic... [patents.justia.com]

- 7. Video: Esterification - Concept [jove.com]

benzyl decanoate food industry usage levels

Chemical Identity and Regulatory Context

Benzyl decanoate is an ester used as a flavor and fragrance agent [1]. Here are its key identifiers:

| Property | Description |

|---|---|

| CAS Number | 42175-41-7 [1] |

| Molecular Formula | C₁₇H₂₆O₂ [1] |

| Molecular Weight | 262.39 g/mol [1] [2] |

| Regulatory Status | Authorized as a food flavouring in the EU [1]. |

In the United States, substances added to food are regulated either as Food Additives (requiring pre-market approval) or as Generally Recognized as Safe (GRAS) substances [3] [4]. The specific regulatory status of this compound (FDA-approved food additive or GRAS) is not explicitly detailed in the search results.

Food Usage Levels

The following table summarizes the recommended usage levels of this compound in various food categories, as per industry data. These levels represent the "normal" (average) and "maximum" (95th percentile) usage in mg per kg of food [1].

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

|---|---|---|

| Dairy products (excluding category 02.0) | 7.00000 | 35.00000 |

| Fats and oils, fat emulsions | 5.00000 | 25.00000 |

| Edible ices | 10.00000 | 50.00000 |

| Processed fruit | 7.00000 | 35.00000 |

| Confectionery | 10.00000 | 50.00000 |

| Cereals and cereal products (excluding bakery) | 5.00000 | 25.00000 |

| Bakery wares | 10.00000 | 50.00000 |

| Meat and meat products | 2.00000 | 10.00000 |

| Fish and fish products | 2.00000 | 10.00000 |

| Salts, spices, soups, sauces, etc. | 5.00000 | 25.00000 |

| Food for particular nutritional uses | 10.00000 | 50.00000 |

| Non-alcoholic ("soft") beverages | 5.00000 | 25.00000 |

| Alcoholic beverages | 10.00000 | 50.00000 |

| Ready-to-eat savouries | 20.00000 | 100.00000 |

| Composite foods | 5.00000 | 25.00000 |

The overall recommended maximum usage level in the fragrance concentrate is 8.00% [1].

Safety and Exposure Assessment

- Toxicological Classification: this compound falls into Structure Class I, indicating low toxicological potential based on structure-activity relationships [1].

- Exposure Assessments:

- Threshold of Concern: The mTAMDI value is above the threshold of 1800 μg/person/day, suggesting that more refined exposure data is used to confirm safety [1].

Analytical Protocol for Quantification

This compound can be analyzed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following is a generalized protocol adapted from the search results [2].

| Parameter | Description |

|---|---|

| Objective | To separate and quantify this compound in a sample. |

| Analytical Technique | Reverse-Phase HPLC (or UPLC for faster analysis). |

| Column | Newcrom R1 (or similar reverse-phase column with low silanol activity). 3µm particle columns suitable for UPLC applications [2]. |

| Mobile Phase | Acetonitrile (MeCN) and Water, modified with Phosphoric Acid. For MS-compatibility: replace Phosphoric Acid with Formic Acid [2]. |

| Detection | UV/VIS or Mass Spectrometry (MS). |

| Sample Preparation | (Specifics not detailed in sources) Dissolve or extract sample in a solvent compatible with the mobile phase. Filter before injection. |

| Method Note | This LC method is scalable and can be adapted for preparative isolation of impurities [2]. |

The workflow for this analytical process is outlined below:

Key Considerations for Application

- Good Manufacturing Practice (GMP): Use the minimal amount required to achieve the intended technical effect [5].

- Labeling: Adhere to regional regulations for declaring flavoring substances on product labels.

- Ingredient Quality: Ensure this compound is of appropriate food grade quality [5].

Important Disclaimer

The information presented is from compiled public sources and intended for research and development guidance. Always verify the regulatory status of this compound in your target market and comply with all local regulations before using it in any food product.

References

- 1. , 42175-41-7 this compound [thegoodscentscompany.com]